molecular formula C20H27N3O B2844446 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351660-51-9

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No. B2844446
M. Wt: 325.456
InChI Key: GTKXOEOKCUXICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C theta (PKCθ), which is a key enzyme involved in the activation of T cells.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

Compounds structurally related to "1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea" have been synthesized through reactions involving cyclohexanone and various reagents, showcasing methods to produce tetrahydroquinoline derivatives with potential antimicrobial activities. This synthesis pathway highlights the compound's potential application in creating biologically active molecules (Elkholy & Morsy, 2006).

Novel Synthetic Methodology for Alkaloid Skeletons

Research on methodologies for constructing 3,4-dihydroisoquinolinone skeletons, key structures in isoquinoline alkaloids, underscores the importance of this compound class in synthesizing natural product analogues. These methods provide a foundation for developing synthetic routes to complex alkaloids, which are of significant interest in drug discovery and development (Mujde, Özcan, & Balcı, 2011).

Enantioselective Synthesis of Tetrahydroquinolines

The application of chiral sulfinamidourea derivatives in catalyzing enantioselective Povarov reactions for synthesizing chiral tetrahydroisoquinolines demonstrates the compound's potential in asymmetric synthesis. Such reactions are crucial for producing enantiomerically pure compounds, which are vital in pharmaceutical research (Xu, Zhang, & Jacobsen, 2014).

Biginelli-Type Synthesis for Heterocycles

Investigations into Biginelli-type reactions involving ureas highlight the compound's role in generating diverse heterocyclic structures, such as dihydropyrimidinones. These compounds are key intermediates in pharmaceuticals, demonstrating the broader applicability of this chemical class in medicinal chemistry (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).

Complexation and Gel Formation

Research on quinoline urea derivatives' ability to form complexes with silver(I) ions and their behavior as gelators in mixed solvents illustrates the compound's potential applications in material science, particularly in the formation of supramolecular structures. Such properties are crucial for developing new materials with specific optical or catalytic functions (Braga et al., 2013).

properties

IUPAC Name

1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXOEOKCUXICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.